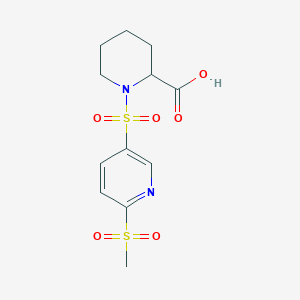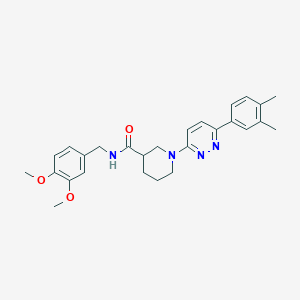
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as MPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. MPMP is a small molecule that belongs to the class of piperidine derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
作用機序
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. This compound has been shown to interact with proteins involved in the regulation of ion channels, which could explain its effects on neurotransmitter receptors. Additionally, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, the synthesis of this compound is relatively straightforward and can be performed on a large scale. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research. Finally, the development of this compound-based drugs for the treatment of neurological disorders and cancer is an area of active research.
合成法
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with 2-(methylthio)pyridine-3-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with ammonium acetate and hydrogen gas to yield the final product, this compound. This method has been optimized to provide a high yield of pure this compound with excellent reproducibility.
科学的研究の応用
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been extensively studied for its potential applications in various areas of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-18-12-11(3-2-6-15-12)13(17)16-7-4-10(9-14)5-8-16/h2-3,6,10H,4-5,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZESLXAIOOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)
![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2911401.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile](/img/structure/B2911405.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)

![O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride](/img/structure/B2911413.png)
![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)
